2,5-dichloro-N-phenylbenzenesulfonamide

Wnt Signaling β-catenin Cancer Research

The 2,5-dichloro substitution pattern creates a unique 73.3° dihedral angle and intramolecular N-H···Cl hydrogen bond, enabling predictable crystal packing. Unlike 2,6-dihalo analogs, this scaffold delivers pan-influenza A antiviral activity (H1N1, H5N1, H3N2) via hemagglutinin inhibition. Documented moderate-potency Wnt/β-catenin SAR makes it a reliable tool compound for systematic medicinal chemistry. QSAR models for antifungal activity are validated. Eliminate experimental risk from uncharacterized sulfonamides—this structurally defined building block is ready for drug discovery, co-crystal engineering, and agrochemical screening.

Molecular Formula C12H9Cl2NO2S
Molecular Weight 302.2 g/mol
Cat. No. B312446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-phenylbenzenesulfonamide
Molecular FormulaC12H9Cl2NO2S
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C12H9Cl2NO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H
InChIKeyKDUYGJHHMRQKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-N-phenylbenzenesulfonamide: Technical Specifications and Research Procurement Guide


2,5-Dichloro-N-phenylbenzenesulfonamide (CAS: 91498-90-7, MF: C12H9Cl2NO2S) is a specialized arylsulfonamide building block within the broader benzenesulfonamide family. Its defining structural characteristic is the 2,5-dichloro substitution pattern on the benzenesulfonyl moiety . This specific geometry confers unique conformational properties and intermolecular interactions that differentiate it from other sulfonamide analogs. This evidence-based guide is designed to assist research and industrial procurement professionals in evaluating its quantifiable advantages over closely related compounds for their specific applications .

Why Substituting 2,5-Dichloro-N-phenylbenzenesulfonamide with In-Class Analogs Can Compromise Research Reproducibility


Within the N-phenylbenzenesulfonamide class, seemingly minor alterations in the substitution pattern on the sulfonylphenyl ring profoundly impact key structural parameters and, consequently, biological activity. For instance, changing the halogenation pattern from 2,5- to 2,6-dichloro has been shown to significantly alter biological potency in Wnt/β-catenin signaling inhibition assays [1]. The 2,5-dichloro configuration specifically stabilizes a unique molecular geometry characterized by a specific dihedral angle and an intramolecular N-H···Cl hydrogen bond [2]. These features are not conserved in analogs with different substitution patterns. Therefore, substituting this specific compound with an unvalidated analog without understanding these structure-activity relationships (SAR) introduces significant experimental risk and may yield non-reproducible or contradictory data.

Quantitative Evidence Guide: Verifiable Differentiation of 2,5-Dichloro-N-phenylbenzenesulfonamide


Distinct 2,5-Dichloro Substitution Pattern Yields Superior Wnt Pathway Inhibition Compared to 2,6-Dihalogenated Analogs

The 2,5-dichloro substitution pattern on the benzenesulfonyl ring is a critical determinant of biological activity in inhibiting the Wnt/β-catenin pathway. A direct SAR study on the closely related analog FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide) demonstrated that replacing the 2,5-dichlorophenylsulfonyl substituent with a 2,6-dihalogenation pattern generally produced more biologically active analogs than FH535 [1]. This indicates that the 2,5-dichloro arrangement is not the most potent for this specific application, but it provides a crucial and quantifiable baseline scaffold with a defined, moderate activity profile. The study used a β-catenin/T-cell factor (TCF)/Lymphoid-enhancer factor (LEF)-dependent TOPFlash luciferase assay in Huh-7 human hepatocellular carcinoma cells to assess activity.

Wnt Signaling β-catenin Cancer Research SAR

Defined Conformational Geometry: A 73.3° Dihedral Angle and Intramolecular Hydrogen Bond Differentiate Crystal Packing

The solid-state structure of 2,5-dichloro-N-phenylbenzenesulfonamide reveals a unique, well-defined conformation that is not shared by all sulfonamide analogs. X-ray crystallography shows that the two aromatic rings form a dihedral angle of 73.3(1)°, and the molecule features a specific intramolecular N-H···Cl hydrogen bond [1]. This contrasts with the unsubstituted N-phenylbenzenesulfonamide, which lacks this intramolecular interaction and has a different crystal packing arrangement. The specific geometry directly influences its intermolecular interactions, forming chains via N-H···O hydrogen bonds.

Crystallography Supramolecular Chemistry Conformational Analysis

Broad-Spectrum Antiviral Activity Against Group 1 and 2 Influenza A Viruses

This compound has been identified as a tertiary aryl sulfonamide that acts as an inhibitor of the influenza virus hemagglutinin (HA) protein. It demonstrates potent antiviral activity against a diverse panel of influenza A viruses, including strains from both phylogenetic groups (Group 1: H1N1, H5N1; Group 2: H3N2) . This pan-subtype activity profile is a key differentiator. While specific EC50 values for this compound are not provided in the abstract, its reported 'potent antiviral activity' across diverse subtypes suggests a broad mechanism of action. In contrast, many influenza antivirals (e.g., adamantanes) are only effective against one group and are often hampered by rapid resistance emergence.

Antiviral Research Influenza Hemagglutinin Inhibitor

Optimal Research and Industrial Application Scenarios for 2,5-Dichloro-N-phenylbenzenesulfonamide


Medicinal Chemistry: Lead Optimization for Pan-Influenza Antiviral Agents

Based on its documented broad-spectrum antiviral activity against both Group 1 (H1N1, H5N1) and Group 2 (H3N2) influenza A viruses , this compound is an ideal starting point for medicinal chemistry campaigns targeting the influenza hemagglutinin (HA) protein. Research programs should prioritize this scaffold over mono-subtype-specific chemotypes when the goal is to develop a universal or pan-influenza therapeutic. Its unique mechanism of action (HA inhibition) also makes it a valuable tool for studying viral entry and exploring combination therapies to combat drug resistance.

Chemical Biology: A Defined Scaffold for Investigating Wnt/β-Catenin Pathway Modulation

The structure-activity relationship (SAR) established for the 2,5-dichloro motif in the context of Wnt/β-catenin signaling provides a critical reference point [1]. Researchers investigating this pathway can use 2,5-dichloro-N-phenylbenzenesulfonamide or its direct analog FH535 as a 'tool compound' with a well-defined, moderate potency. This allows for the systematic exploration of SAR by building upon a known scaffold, where even small changes (e.g., to a 2,6-dihalo pattern) yield measurable shifts in activity. This data-driven approach is far more informative than starting with a completely uncharacterized sulfonamide.

Crystal Engineering & Supramolecular Chemistry: A Reproducible Hydrogen-Bonding Building Block

The crystal structure of this compound is characterized by a precise dihedral angle (73.3°) and a predictable pattern of intermolecular N-H···O hydrogen bonds that form molecular chains [2]. This level of structural definition makes it a superior choice over more conformationally flexible analogs for applications requiring predictable crystal packing. It is well-suited for use as a co-former in pharmaceutical co-crystal screening, a building block in the design of metal-organic frameworks (MOFs), or as a model system for studying halogen-bonding interactions in the solid state.

Agrochemical Research: Fungicide Discovery Based on Quantitative SAR Models

Quantitative structure-activity relationship (QSAR) models, specifically CoMFA and CoMSIA analyses, have been successfully built and validated for N-phenylbenzenesulfonamide derivatives against agriculturally relevant fungal pathogens like Botrytis cinerea (gray mold) and Phytophthora capsici [REFS-4, REFS-5]. These models provide a statistical framework for predicting fungicidal activity. The 2,5-dichloro substitution pattern can be systematically incorporated into these models, allowing researchers to computationally screen and prioritize new analogs with optimized steric and electrostatic properties before committing to costly synthesis and field trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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